molecular formula C13H10N2O2 B2571832 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 142499-40-9

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2571832
CAS No.: 142499-40-9
M. Wt: 226.235
InChI Key: XTPHTAULHCTSQU-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methoxyphenyl group, a nitrile group, and a ketone group

Scientific Research Applications

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed or in contact with skin . They may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

Flow biocatalysis has emerged as an empowering tool to boost the potential of enzymatic reactions towards more automated, sustainable, and generally efficient synthetic processes . This technology can bring numerous benefits to incorporate biocatalysis into industrial operations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic or pyridine rings .

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxaldehyde

Uniqueness

6-(3-Methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group, in particular, offers unique reactivity compared to similar compounds with different functional groups .

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14)13(16)15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPHTAULHCTSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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